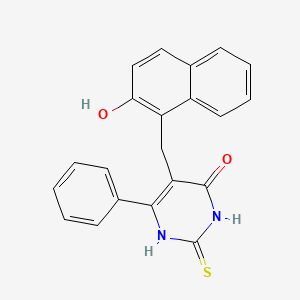
Cambinol
Vue d'ensemble
Description
Cambinol is a synthetic heterocyclic compound that inhibits class III histone deacetylases known as sirtuins (SIRTs) . It exhibits anti-inflammatory and anticancer chemotherapeutic activities . This compound is an investigational histone deacetylase inhibitor that may have future use in cancer treatment .
Synthesis Analysis
This compound is a synthetic molecule . Modifications to the core structure of this compound, particularly by incorporation of substituents at the N1-position, lead to increased potency .Molecular Structure Analysis
This compound is a synthetic heterocyclic compound . A preliminary study of this compound structure and activity allowed the identification of the main structural features required for nSMase2 inhibition .Chemical Reactions Analysis
This compound inhibits the NAD-dependant deacetylases SIRT1 and SIRT2 . It showed in vitro inhibitory activity of the human deacetylases SIRT1 and SIRT2, with IC 50 values of 56 and 59 μM, respectively .Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.43 g/mol . Its molecular formula is C21H16N2O2S .Applications De Recherche Scientifique
Inhibition des sirtuines et différenciation cellulaire
Cambinol est un composé hétérocyclique synthétique qui inhibe les désacétylases d'histones de classe III connues sous le nom de sirtuines (SIRT). L'action d'acétylation qui en résulte pourrait être cruciale dans la modulation des fonctions cellulaires via des régulations épigénétiques . Il a été démontré que this compound induit la différenciation cellulaire dans les lignées cellulaires MCF-7, NB4 et 3T3-L1 . Cela suggère que this compound pourrait être utilisé dans la recherche liée à la différenciation et au développement cellulaires .
Inhibition de la glucosylcéramide synthase
This compound s'est avéré inhiber l'activité de la glucosylcéramide synthase (UGCG), une enzyme impliquée dans la synthèse de la glucosylcéramide (GlcCer) . Contrairement aux inhibiteurs conventionnels de l'UGCG, this compound ne présente aucune similarité structurale avec le GlcCer . Cette propriété unique de this compound pourrait être utile dans le développement de nouveaux inhibiteurs de l'UGCG .
Réduction des niveaux intracellulaires de glucosylcéramide
This compound a été montré pour réduire les niveaux intracellulaires de GlcCer avec une augmentation de la céramide, le précurseur de GlcCer . Cela suggère que this compound pourrait être utilisé dans la recherche liée aux maladies causées par l'accumulation de GlcCer, telles que la maladie de Gaucher et la maladie de Parkinson .
Inhibition de la sphingomyélinase neutre 2
This compound a été identifié comme un inhibiteur de la sphingomyélinase neutre 2 (nSMase2) . Il peut bloquer de manière dose-dépendante l'augmentation de la céramide induite par le TNF-α et prévenir la mort cellulaire ou les dommages dendritiques induits par le TNF-α ou l'IL-1β dans les neurones primaires de rat . Cela suggère que this compound pourrait être utilisé dans la recherche liée à la neurodégénérescence .
Cibles thérapeutiques potentielles
Les mécanismes épigénétiques régulés par this compound pourraient représenter des cibles thérapeutiques potentielles . Le principal objectif de cette recherche était d'étudier les effets de this compound, et ses mécanismes sous-jacents, sur la différenciation cellulaire en combinant des expériences humides avec des analyses bio-informatiques et des simulations d'amarrage moléculaire .
Développement de nouveaux inhibiteurs de l'UGCG
Le mécanisme d'inhibition de l'activité de l'UGCG par this compound fournit une base pour le développement d'un nouvel inhibiteur de l'UGCG basé sur this compound . Cela pourrait ouvrir la voie à des traitements et des médicaments plus efficaces pour traiter les maladies causées par l'accumulation de GlcCer .
Mécanisme D'action
Target of Action
Cambinol primarily targets the NAD-dependent deacetylases SIRT1 and SIRT2, which are members of a protein family known as sirtuins . It also inhibits Neutral Sphingomyelinase 2 (nSMase2), which is involved in ceramide production .
Mode of Action
This compound inhibits SIRT1 and SIRT2, leading to increased acetylation of p53, Ku70, and Foxo3a . This inhibition sensitizes cells to the action of drugs like etoposide and paclitaxel . This compound is noncompetitive against NAD and competitive against H-4 peptide, substrates of SIRT2 .
Biochemical Pathways
This compound affects the ceramide production pathway by inhibiting nSMase2 . Increased nSMase2 activity translates into higher ceramide levels and neuronal cell death, which can be prevented by chemical or genetic inhibition of nSMase2 activity or expression . This compound also reduces intracellular glucosylceramide with ceramide accumulation by inhibiting glucosylceramide synthase .
Result of Action
This compound decreases tumor necrosis factor-α or interleukin-1 β-induced increases of ceramide and cell death in primary neurons . It also induces cell differentiation in various cell lines . This compound has shown the induction of cell cycle-related proteins (such as p16 and p27) and modulation of the expression of Rb protein and nuclear receptors related to cell differentiation .
Action Environment
It’s known that this compound’s action can be influenced by stress conditions in cells . More research is needed to understand how environmental factors influence this compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,24H,12H2,(H2,22,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSQVIUFZVNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CC3=C(C=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390573 | |
| Record name | Cambinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1mg/mL | |
| Record name | Cambinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cambinol inhibits the NAD-dependant deacetylases SIRT1 and SIRT2, members of a protein family known as sirtuins. Inhibiting SIRT1 and SIRT2 while cells are under stress increases acetylation of p53, Ku70, and Foxo3a. This inhibition sensitizes cells to the action of drugs like [etoposide] and [paclitaxel], not just other drugs that damage DNA. Although the mechanism of this sensitizing is not defined, it is not dependent on p53, Ku70, or Foxo3a. The independent mechanism suggests the existence of more molecular targets. Cambinol is noncompetitive against NAD and competitive against H-4 peptide, substrates of SIRT2. Inhibiting SIRT2 increases the acetylation of tubulin. Cambinol also increases the acetylation of BCL6, a protein necessary for oncogenesis. Cambinol is also a weak inhibitor of SIRT5. | |
| Record name | Cambinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
14513-15-6 | |
| Record name | Cambinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cambinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cambinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cambinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cambinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2PHY4FNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Cambinol and what is its primary mechanism of action?
A1: this compound is a synthetic, small molecule inhibitor that primarily targets the sirtuin family of NAD+-dependent deacetylase enzymes, specifically SIRT1 and SIRT2. [, ] this compound inhibits these enzymes, leading to increased acetylation of their target proteins.
Q2: What are the downstream effects of inhibiting SIRT1 and SIRT2 with this compound?
A2: Inhibiting SIRT1 with this compound can lead to:
- Increased p53 acetylation and activity: This promotes cell cycle arrest and apoptosis. [, , ]
- Reduced cancer stem cell populations and inhibition of epithelial-mesenchymal transition (EMT) in breast cancer models: This suggests a potential role in preventing tumor metastasis and recurrence. [, ]
- Impaired proliferation of multiple myeloma cells: This highlights its potential as a therapeutic agent for multiple myeloma. []
- Induction of cell differentiation: This has been observed in MCF-7, NB4, and 3T3-L1 cell lines, suggesting therapeutic potential for differentiation therapy. []
- Inhibition of tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) induced increases in ceramide and cell death in neurons: This suggests a potential neuroprotective role for this compound. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C19H16N4O3 and a molecular weight of 348.36 g/mol.
Q4: Is there any available spectroscopic data for this compound?
A5: While specific spectroscopic data for this compound is not readily available within the provided research, various analytical techniques, including LC-ESI MS/MS, have been employed to characterize its activity and effects. []
Q5: How stable is this compound under various conditions?
A5: The provided research does not extensively delve into the stability of this compound under various environmental conditions. Further investigation is needed to fully understand its stability profile.
Q6: Does this compound possess any catalytic properties?
A7: this compound acts as an enzyme inhibitor, not a catalyst. It exerts its effects by binding to and inhibiting the activity of SIRT1 and SIRT2, preventing them from performing their catalytic deacetylation reactions. []
Q7: What are the potential applications of this compound based on its known activity?
A7: Based on the available research, this compound demonstrates potential applications in various fields, including:
- Oncology: As an antitumor agent against multiple myeloma, Burkitt lymphoma, and potentially other cancers by inducing apoptosis, cell cycle arrest, and inhibiting cancer stem cell properties. [, , , , ]
- Neurodegenerative diseases: As a neuroprotective agent against Parkinson’s disease and other neurodegenerative disorders by inhibiting nSMase2 and reducing ceramide-dependent neurodegeneration. [, ]
Q8: How do modifications to the this compound structure affect its activity and selectivity?
A9: Studies have shown that introducing substituents at the N1-position of this compound can significantly impact its potency and selectivity for different sirtuin isoforms. [, ] For instance, specific N1-benzyl substitutions have led to the development of analogues with enhanced selectivity for either SIRT1 or SIRT2. []
Q9: In what cell-based assays and animal models has this compound shown efficacy?
A9: this compound has shown efficacy in various in vitro and in vivo models:
- In vitro: Inhibited proliferation and induced apoptosis in multiple myeloma cell lines (RPMI8226 and U266) [], induced differentiation in MCF-7, NB4, and 3T3-L1 cell lines [], and decreased TNFα- or IL-1β-induced increases in ceramide and cell death in primary neurons. []
- In vivo: Reduced tumor growth in a Burkitt lymphoma mouse xenograft model [] and inhibited tumor growth and metastasis in a xenograft tumor study. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




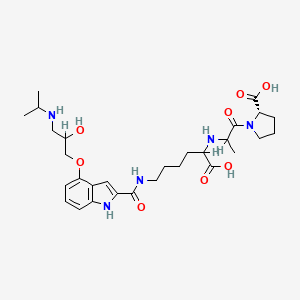
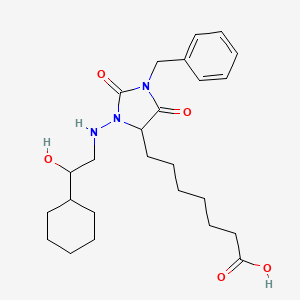
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)

![(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668164.png)
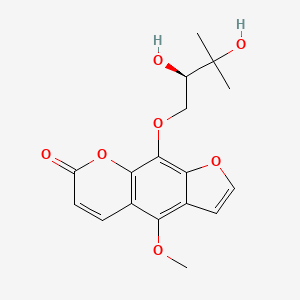
![4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B1668166.png)
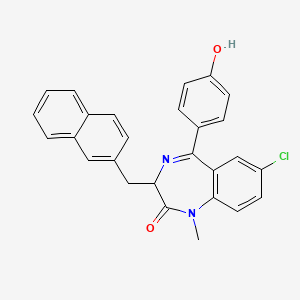
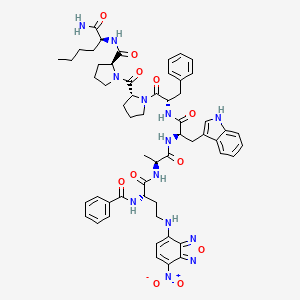

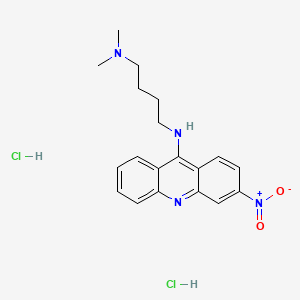
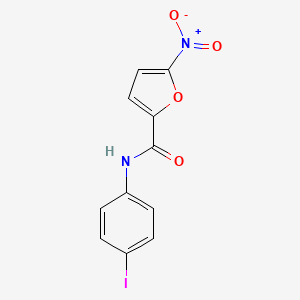
![N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide](/img/structure/B1668181.png)